molecular formula C12H12ClN3O B11176486 N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide

N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide

Cat. No.: B11176486
M. Wt: 249.69 g/mol
InChI Key: PECDNMHDXLVIEU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-methylpyrazole core linked via a carboxamide group to a 3-chloro-2-methylphenyl substituent. Its molecular formula is C₁₂H₁₂ClN₃O, with a molecular weight of 257.70 g/mol.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H12ClN3O/c1-8-9(13)4-3-5-10(8)14-12(17)11-6-7-16(2)15-11/h3-7H,1-2H3,(H,14,17)

InChI Key

PECDNMHDXLVIEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chloro group on the phenyl ring undergoes nucleophilic substitution under specific conditions. For example:

  • Hydrolysis : Reacts with aqueous sodium hydroxide at 80°C to form the corresponding hydroxy derivative.

  • Amination : Treating with ammonia or primary amines in ethanol yields substituted aniline derivatives.

Reactivity is influenced by steric hindrance from the adjacent methyl group, which slows substitution rates compared to unsubstituted chloroarenes.

Oxidation

The methyl group on the pyrazole ring oxidizes to a carboxylic acid using KMnO₄ in acidic conditions:
CH3-pyrazoleKMnO4/H+COOH-pyrazole\text{CH}_3\text{-pyrazole} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{COOH-pyrazole}
This reaction is critical for generating polar derivatives with enhanced solubility.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the carboxamide group to a methylamine:
CONH2H2/Pd-CCH2NH2\text{CONH}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{CH}_2\text{NH}_2
This modification alters biological activity by increasing basicity.

Cyclocondensation Reactions

The carboxamide group participates in cyclocondensation with aldehydes or ketones to form heterocyclic systems. For instance:

ReactantsConditionsProductApplication
BenzaldehydeHCl/EtOH, refluxQuinazolinone derivativeAnticancer scaffolds
AcetophenonePPA, 120°CPyrazolo[3,4-d]pyrimidineEnzyme inhibition

These reactions exploit the compound’s bifunctional nature to build pharmacologically relevant cores.

Cross-Coupling Reactions

The chloroaryl group enables palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl systems.

  • Buchwald-Hartwig : Forms C–N bonds with amines, useful for derivatization.

Typical conditions involve Pd(PPh₃)₄, base (e.g., K₂CO₃), and toluene at 100°C.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (H₂SO₄), the pyrazole ring undergoes ring expansion to form pyrimidine derivatives. Conversely, basic conditions (NaOH/EtOH) trigger carboxamide hydrolysis to carboxylic acid.

Biological Activity Correlation

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

DerivativeModificationIC₅₀ (μM)Target
Hydroxy-substitutedCl → OH26.0 COX-2
Biaryl-coupledSuzuki product18.4 Topoisomerase II

These findings highlight how strategic functionalization modulates bioactivity .

Stability Under Environmental Conditions

The compound degrades via photolysis (UV light) and hydrolysis (pH-dependent):

  • t₁/₂ in water : 48 hours (pH 7), 12 hours (pH 10).

  • Major degradation products : 3-methylpyrazole-3-carboxylic acid and 3-chloro-2-methylaniline.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide, as anticancer agents. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Findings : The compound demonstrated significant inhibition of cell proliferation with IC50 values of approximately 15 µM for MCF-7 and 26 µM for A549 cells, indicating its potential as a therapeutic agent in cancer treatment .
Compound Cell Line IC50 (µM) Reference
This compoundMCF-715
This compoundA54926

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been explored. In vitro studies suggest that these compounds can modulate inflammatory pathways.

Case Study: Inflammation Model

  • Objective : To assess the impact on TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
  • Findings : Treatment with this compound resulted in a reduction of TNF-alpha by approximately 50% compared to controls, demonstrating its potential for treating inflammatory conditions .

Pesticide Development

This compound is structurally related to compounds used in pesticide formulations. Its synthesis has been linked to the development of novel agrochemicals aimed at pest control.

Case Study: Synthesis for Agrochemical Use

  • Background : The compound serves as an intermediate in the synthesis of broader-spectrum pesticides.
  • Findings : The synthesis method was optimized to improve yield and reduce production costs, facilitating industrial-scale applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring can significantly influence its potency and selectivity.

Substituent Effect on Activity
Chlorine at position 3Enhances anticancer activity
Methyl group at position 1Increases lipophilicity, improving cellular uptake

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s pyrazole core distinguishes it from analogs with quinoxaline, thienopyrazole, or modified pyrazole systems. Key structural and functional differences are summarized below:

Table 1: Structural Comparison of Carboxamide Derivatives
Compound Name Core Structure Substituents Molecular Formula Notable Features
Target Compound Pyrazole 1-methyl, 3-carboxamide linked to 3-chloro-2-methylphenyl C₁₂H₁₂ClN₃O Simple pyrazole core; potential for balanced lipophilicity and bioavailability.
4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide) Quinoxaline 2-carboxamide linked to 3-chloro-2-methylphenyl C₁₆H₁₃ClN₄O Quinoxaline core (two fused pyrazine rings); demonstrated 5-HT3 receptor antagonism with antidepressant/anti-anxiety effects in rodents.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 5-(3-chlorophenylsulfanyl), 3-trifluoromethyl, 4-carbaldehyde C₁₂H₈ClF₃N₂OS Trifluoromethyl enhances metabolic stability; sulfanyl group increases polarity.
CID 1202956 (Thienopyrazole analog) Thienopyrazole 3-methyl, 1-phenyl, 5-carboxamide linked to 3-chloro-2-methylphenyl C₂₀H₁₆ClN₃OS Fused thiophene-pyrazole system; phenyl group may enhance π-π stacking interactions.

Pharmacological and Physicochemical Implications

Heterocyclic Core Influence
  • Pyrazole vs. Quinoxaline: The quinoxaline core in 4i () provides a larger aromatic surface area, likely enhancing binding to serotonin receptors (e.g., 5-HT3). This contrasts with the pyrazole core of the target compound, which may prioritize different target interactions due to its smaller size and distinct electronic profile .
  • Thienopyrazole System: The fused thiophene ring in CID 1202956 introduces sulfur atoms, which can alter electronic distribution and solubility. This structure may improve membrane permeability compared to the target compound’s simpler pyrazole .
Substituent Effects
  • 3-Chloro-2-methylphenyl Group : A common substituent across all compounds, this group likely serves as a critical pharmacophore. Its electron-withdrawing chlorine and steric bulk may influence receptor binding specificity.

Research Findings and Hypotheses

  • Neuroactive Potential: The quinoxaline derivative 4i demonstrated potent 5-HT3 receptor antagonism, reducing anxiety and depression in rodent models . By contrast, the target compound’s pyrazole core may favor interactions with other CNS targets (e.g., GABAergic systems), though further studies are needed.
  • Synthetic Accessibility : The target compound’s simpler pyrazole structure may offer advantages in synthesis and scalability compared to fused-ring analogs like CID 1202956 .

Biological Activity

N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are recognized for their diverse pharmacological properties. These compounds have been investigated for their roles as anticancer agents, anti-inflammatory agents, and inhibitors of various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF70.08EGFR inhibition
This compoundA5490.26Apoptosis induction
Other pyrazole derivativesHepG20.22MmpL3 inhibition

The compound exhibited an IC50 value of 0.08 µM against the MCF7 breast cancer cell line, indicating potent antiproliferative activity comparable to established anticancer drugs like erlotinib . Additionally, it demonstrated significant activity against lung cancer cell lines (A549) with an IC50 value of 0.26 µM, suggesting its potential for further development in lung cancer therapies .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

CompoundCOX Inhibition IC50 (µM)
This compound0.15
Other pyrazole derivatives0.12

The compound's IC50 value for COX inhibition was found to be 0.15 µM, demonstrating its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

The mechanisms through which this compound exerts its effects include:

  • EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, contributing to its anticancer effects.
  • COX Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have documented the effectiveness of pyrazole derivatives in clinical and preclinical settings:

  • Study on MCF7 Cells : A study found that this compound significantly reduced cell viability in MCF7 cells, highlighting its potential as a therapeutic agent in breast cancer treatment .
  • In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth rates and improved survival compared to controls, reinforcing the need for further exploration into these compounds' mechanisms and therapeutic potentials .

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